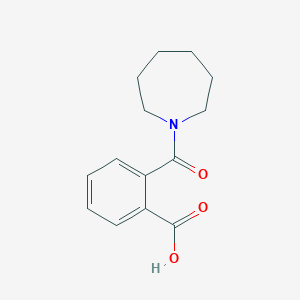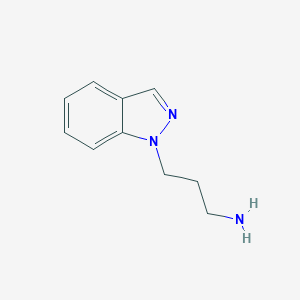
3-(1H-indazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1H-indazol-1-yl)propan-1-amine” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . It carries an alkyl chain at the 3-position . This compound is categorized as a heterocyclic organic compound .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, has been a topic of interest in recent research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C10H13N3 . The molecular weight of this compound is 142.24 . The InChI code for this compound is 1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9 (10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 142.24 and a density of 1.129g/cm3 . The boiling point of this compound is 398ºC at 760 mmHg .
Mechanism of Action
The mechanism of action of 3-(1H-indazol-1-yl)propan-1-amine is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In addition, this compound has been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.
Advantages and Limitations for Lab Experiments
3-(1H-indazol-1-yl)propan-1-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound also has several limitations for use in laboratory experiments. It is a relatively weak inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, and its effects may be difficult to detect in some experiments.
Future Directions
There are a variety of potential future directions for research involving 3-(1H-indazol-1-yl)propan-1-amine. One potential direction is to investigate the effects of this compound on other enzymes and pathways, such as those involved in cell signaling and gene expression. Another potential direction is to investigate the effects of this compound on diseases and disorders, such as inflammation, cancer, and cardiovascular disease. Finally, this compound could also be used to develop novel drugs and therapies for various conditions.
Synthesis Methods
3-(1H-indazol-1-yl)propan-1-amine can be synthesized from two different starting materials. The first is 1-bromo-3-indazole, which can be reacted with propan-1-amine in the presence of a base to yield this compound. The second is 1-chloro-3-indazole, which can be reacted with propan-1-amine in the presence of a base to yield this compound. Both methods require the use of a catalyst, typically a tertiary amine such as triethylamine, and are usually carried out in an aqueous medium.
Scientific Research Applications
3-(1H-indazol-1-yl)propan-1-amine has been used in a variety of scientific research applications, including the study of enzyme structure and function, the study of signal transduction pathways, and the study of gene expression. In particular, this compound has been used to investigate the structure and function of the enzyme cyclooxygenase-2 (COX-2). It has also been used to study the effects of various drugs on signal transduction pathways, as well as the effects of drugs on gene expression.
Safety and Hazards
properties
IUPAC Name |
3-indazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLKJMMXIXRQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474787 |
Source


|
| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933744-08-2 |
Source


|
| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

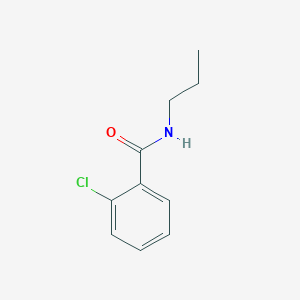


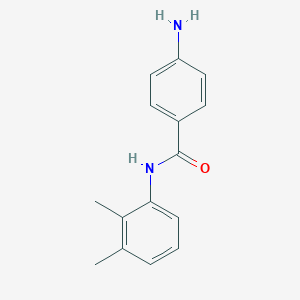
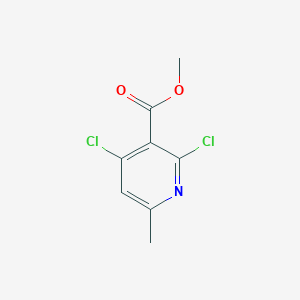

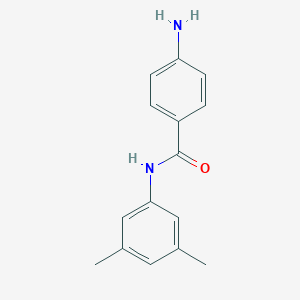
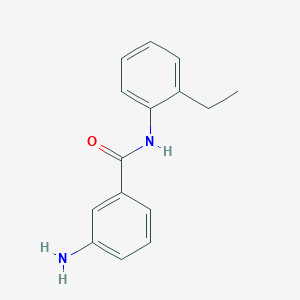
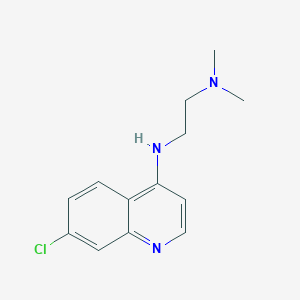
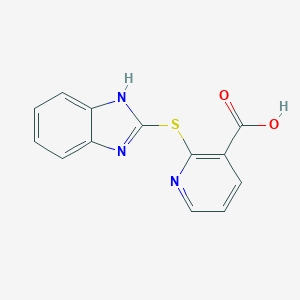
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
